molecular formula C19H28N2O8 B1176812 1-[(2R,3S,4S,5R)-3-hydroxy-4-(oxan-2-yloxy)-5-(oxan-2-yloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione CAS No. 157024-75-4

1-[(2R,3S,4S,5R)-3-hydroxy-4-(oxan-2-yloxy)-5-(oxan-2-yloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B1176812
CAS No.: 157024-75-4
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2R,3S,4S,5R)-3-hydroxy-4-(oxan-2-yloxy)-5-(oxan-2-yloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and oxane rings, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,3S,4S,5R)-3-hydroxy-4-(oxan-2-yloxy)-5-(oxan-2-yloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione typically involves multi-step organic reactions. The process often starts with the preparation of the oxane rings, followed by the introduction of the pyrimidine moiety. Common reagents used in these reactions include various alcohols, acids, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3S,4S,5R)-3-hydroxy-4-(oxan-2-yloxy)-5-(oxan-2-yloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The oxane rings can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions are typically controlled to ensure the desired transformation while minimizing side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

1-[(2R,3S,4S,5R)-3-hydroxy-4-(oxan-2-yloxy)-5-(oxan-2-yloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has numerous applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-[(2R,3S,4S,5R)-3-hydroxy-4-(oxan-2-yloxy)-5-(oxan-2-yloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups and oxane rings play a crucial role in its binding to enzymes and receptors, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R,4S,5S,6R)-2-ethoxy-6-hydroxymethyl-tetrahydropyran-3,4,5-triol: A similar compound with a different arrangement of hydroxyl groups and oxane rings.

    (2S,3S,4S,5R,6R)-6-{[(2R,3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(sulfooxy)oxan-4-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid: Another related compound with additional functional groups and different biological activity.

Uniqueness

1-[(2R,3S,4S,5R)-3-hydroxy-4-(oxan-2-yloxy)-5-(oxan-2-yloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione stands out due to its unique combination of hydroxyl groups and oxane rings, which confer specific chemical and biological properties

Properties

CAS No.

157024-75-4

Molecular Formula

C19H28N2O8

Molecular Weight

0

Synonyms

1-(3,5-BIS-O-(TETRAHYDRO-2H-PYRAN-2-YL)-BETA-D-ARABINOFURANOSYL)-2,4(1H,3H)-PYRIMIDINEDIONE

Origin of Product

United States

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